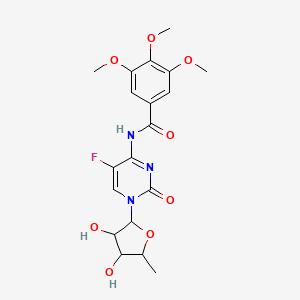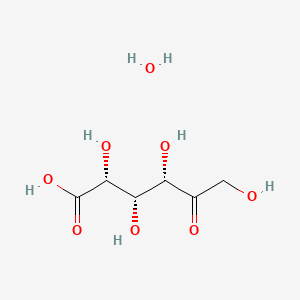![molecular formula C36H61N3O14 B14103826 (4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate](/img/structure/B14103826.png)
(4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG9-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of trans-cyclooctene (TCO) moieties to thiol-containing biomolecules, such as antibodies and peptides. The maleimide group in TCO-PEG9-maleimide specifically reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and chemical biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a TCO moiety to a PEG linker, which is then functionalized with a maleimide group. The general synthetic route includes the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene glycol units.
TCO Conjugation: The TCO moiety is attached to the PEG linker through a carbamate bond.
Maleimide Functionalization: The maleimide group is introduced to the PEG-TCO conjugate via a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of TCO-PEG9-maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, pH, and reaction time to achieve efficient conjugation and functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG9-maleimide primarily undergoes the following types of reactions:
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiols, maleic anhydride.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) and at neutral to slightly basic pH (6.5-7.5)
Major Products
Applications De Recherche Scientifique
TCO-PEG9-maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and imaging of biomolecules, enabling the study of biological processes.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications.
Industry: Utilized in the production of diagnostic agents and drug delivery systems .
Mécanisme D'action
The mechanism of action of TCO-PEG9-maleimide involves its ability to form stable covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiols to form thioether bonds, while the TCO moiety can participate in SPAAC reactions with azides. This dual reactivity allows for the selective and efficient conjugation of TCO-PEG9-maleimide to target molecules, facilitating their labeling, imaging, or degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG linker variant with similar reactivity.
TCO-PEG4-succinimidyl ester: Another PEG-based linker with a succinimidyl ester functional group.
Dibenzocyclooctyne-PEG4-maleimide: A similar compound with a dibenzocyclooctyne moiety instead of TCO .
Uniqueness
TCO-PEG9-maleimide stands out due to its longer PEG linker, which provides greater flexibility and solubility. This makes it particularly useful for applications requiring the conjugation of large biomolecules or those in aqueous environments .
Propriétés
Formule moléculaire |
C36H61N3O14 |
|---|---|
Poids moléculaire |
759.9 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43) |
Clé InChI |
TZGDGNPQUCQZSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103753.png)
![1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103757.png)
![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14103776.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)
![1-(3-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103793.png)


![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14103811.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103832.png)
